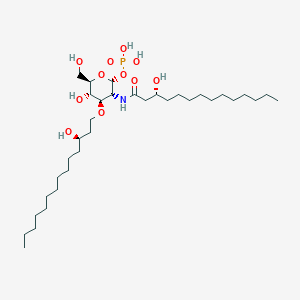![molecular formula C19H29N3O2 B236897 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been found to have anxiolytic and antipsychotic effects in animal models of schizophrenia and ADHD.
Wirkmechanismus
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a subtype of nAChR that is predominantly expressed in the central nervous system. Activation of α7 nAChR has been shown to have a range of effects on neuronal function, including modulation of synaptic transmission, neuroprotection, and regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, in the brain. It has also been found to modulate the activity of various signaling pathways, including the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K) pathways. This compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has several advantages for use in lab experiments, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, the synthesis of this compound is complex and time-consuming, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide. One area of interest is the development of more potent and selective α7 nAChR agonists, which may have improved therapeutic potential. Another area of interest is the investigation of the effects of this compound on other signaling pathways and neurotransmitter systems, which may provide insights into its broader physiological effects. Finally, there is a need for further research on the safety and efficacy of this compound in humans, particularly in the context of neurological and psychiatric disorders.
Synthesemethoden
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide is synthesized through a multistep process involving the condensation of 4-(2,2-dimethylpropanoyl)piperazine with 4-aminobutyric acid, followed by amidation with 4-fluorobenzoic acid. The final product is obtained by recrystallization from ethanol.
Eigenschaften
Molekularformel |
C19H29N3O2 |
|---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C19H29N3O2/c1-5-6-17(23)20-15-7-9-16(10-8-15)21-11-13-22(14-12-21)18(24)19(2,3)4/h7-10H,5-6,11-14H2,1-4H3,(H,20,23) |
InChI-Schlüssel |
BHEHZZQAOIELAK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)
![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)


